sec-Butyl hexafluoroisopropyl carbonate
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Overview
Description
sec-Butyl hexafluoroisopropyl carbonate is an organofluorine compound known for its unique chemical properties and applications in various fields. This compound is characterized by the presence of a sec-butyl group and a hexafluoroisopropyl carbonate moiety, which contribute to its distinct reactivity and stability .
Preparation Methods
The synthesis of sec-Butyl hexafluoroisopropyl carbonate typically involves the reaction of sec-butyl alcohol with hexafluoroisopropyl chloroformate under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity .
Chemical Reactions Analysis
sec-Butyl hexafluoroisopropyl carbonate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the carbonate group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common due to the stability imparted by the hexafluoroisopropyl group.
Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
sec-Butyl hexafluoroisopropyl carbonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbonates and carbamates.
Biology: The compound is utilized in the modification of biomolecules, aiding in the study of enzyme mechanisms and protein interactions.
Industry: This compound is employed in the production of specialty chemicals and materials, benefiting from its stability and reactivity
Mechanism of Action
The mechanism of action of sec-Butyl hexafluoroisopropyl carbonate involves its interaction with nucleophiles and electrophiles. The hexafluoroisopropyl group stabilizes the compound, making it less reactive towards certain reagents. in the presence of strong nucleophiles or under acidic or basic conditions, the carbonate group can be cleaved, leading to the formation of reactive intermediates that participate in further chemical transformations .
Comparison with Similar Compounds
sec-Butyl hexafluoroisopropyl carbonate can be compared with other similar compounds, such as:
tert-Butyl hexafluoroisopropyl carbonate: Similar in structure but with a tert-butyl group instead of a sec-butyl group, leading to different reactivity and stability.
Hexafluoroisopropyl carbamates: These compounds share the hexafluoroisopropyl group but differ in their functional groups, resulting in varied applications and reactivity.
The uniqueness of this compound lies in its combination of the sec-butyl group and hexafluoroisopropyl carbonate moiety, which imparts specific chemical properties and reactivity patterns.
Properties
Molecular Formula |
C8H10F6O3 |
---|---|
Molecular Weight |
268.15 g/mol |
IUPAC Name |
butan-2-yl 1,1,1,3,3,3-hexafluoropropan-2-yl carbonate |
InChI |
InChI=1S/C8H10F6O3/c1-3-4(2)16-6(15)17-5(7(9,10)11)8(12,13)14/h4-5H,3H2,1-2H3 |
InChI Key |
QDRQFHLCBBGZQX-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)OC(=O)OC(C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
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